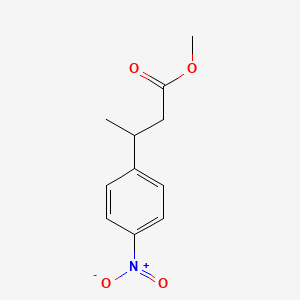

Methyl 3-(4-nitrophenyl)butanoate

Description

Methyl 3-(4-nitrophenyl)butanoate is an organic ester characterized by a four-carbon butanoate backbone with a 4-nitrophenyl substituent at the third carbon and a methyl ester group. The 4-nitrophenyl group is a strong electron-withdrawing moiety, influencing reactivity, solubility, and spectroscopic profiles. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

24254-61-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 3-(4-nitrophenyl)butanoate |

InChI |

InChI=1S/C11H13NO4/c1-8(7-11(13)16-2)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

LGXBWSXGLXOQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-nitrophenyl)butanoate can be synthesized through the esterification of 3-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-nitrophenyl)butanoic acid and methanol under acidic or basic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction: 3-(4-aminophenyl)butanoate.

Hydrolysis: 3-(4-nitrophenyl)butanoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)butanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)butanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can interact with biological systems.

Comparison with Similar Compounds

Key Observations:

- Chain Length: Shorter chains (e.g., propanoates) reduce molecular weight and may lower melting points compared to butanoates .

- Ester Group: Ethyl esters (e.g., ethyl 3-(4-nitrophenyl)propanoate) exhibit higher molecular weights and increased hydrophobicity compared to methyl esters, influencing solubility in organic solvents .

Physical and Spectroscopic Properties

Melting Points and Stability

- Compounds with additional functional groups, such as hydroxy or sulfonyl moieties (e.g., erythro-5 and threo-5 from ), show higher melting points (96–141°C) due to enhanced intermolecular forces .

- Stereochemistry plays a critical role: threo-5 (140.2–140.7°C) melts at a significantly higher temperature than erythro-5 (96.1–96.5°C) despite identical molecular weights, highlighting the impact of spatial arrangement .

NMR and Mass Spectrometry

- ¹H-NMR Shifts : Nitrophenyl groups cause deshielding of adjacent protons. For example, in threo-4k (MW 369), the hydroxy proton resonates at δ 3.2–3.5 ppm, while aromatic protons appear at δ 7.5–8.1 ppm due to electron withdrawal .

- Mass Spectrometry : Methyl esters typically exhibit fragmentation patterns dominated by loss of the ester group (e.g., [M–OCH₃]⁺). Complex derivatives like erythro-5 (MW 556) show fragmentation consistent with sulfonyl and nitrophenyl cleavage .

Functional and Application Differences

- Biological Activity: Ethyl esters (e.g., ethyl 3-(4-nitrophenyl)propanoate) may penetrate cell membranes more efficiently than methyl analogs due to increased lipophilicity, making them candidates for prodrug design .

- Synthetic Utility : Hydroxy-containing analogs (e.g., threo-4k) serve as intermediates in multi-step syntheses, leveraging their polarity for selective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.